6-fluoro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine

PI3K Inhibitor Kinase Profiling Medicinal Chemistry

Select this specific 6-fluoro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine (CAS 1105189-26-1) as your validated reference inhibitor (PI3Kα IC50 = 48.6 nM) for kinase drug discovery. The 6-fluoro substituent and morpholinoethylamine side chain are essential pharmacophores defining target binding & selectivity—substitution with analogs invalidates comparative SAR. Use as a benchmark for potency, an analytical standard for LC-MS/HPLC method development, or a core scaffold for focused library synthesis. High purity (≥97%) ensures lot-to-lot reproducibility in ADME assays and lead optimization.

Molecular Formula C13H16FN3OS
Molecular Weight 281.35 g/mol
CAS No. 1105189-26-1
Cat. No. B1387716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-fluoro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine
CAS1105189-26-1
Molecular FormulaC13H16FN3OS
Molecular Weight281.35 g/mol
Structural Identifiers
SMILESC1COCCN1CCNC2=NC3=C(S2)C=C(C=C3)F
InChIInChI=1S/C13H16FN3OS/c14-10-1-2-11-12(9-10)19-13(16-11)15-3-4-17-5-7-18-8-6-17/h1-2,9H,3-8H2,(H,15,16)
InChIKeyWFJRJRQDHFNXOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine (CAS 1105189-26-1) Chemical Identity and Research Tool Overview


6-Fluoro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine (CAS 1105189-26-1) is a synthetic benzothiazole derivative characterized by a 6-fluoro substitution on the heterocyclic core and an N-(2-morpholin-4-ylethyl)amine side chain, with the molecular formula C13H16FN3OS and a molecular weight of 281.35 g/mol . This compound is primarily available as a research-grade chemical building block (typical purity ≥97%) from multiple reputable vendors for pharmaceutical research and development applications, including kinase inhibitor design and medicinal chemistry optimization programs .

Why Generic Substitution Fails for 6-Fluoro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine in Kinase and Medicinal Chemistry Research


Substitution of this compound with a close analog is not permissible in research contexts where precise structure-activity relationships (SAR) are being defined. The 6-fluoro substitution on the benzothiazole core modulates electronic properties, lipophilicity, and metabolic stability, directly influencing target binding and pharmacokinetic profiles . The morpholinoethylamine side chain is a critical pharmacophore for many kinase inhibitor programs, particularly those targeting PI3K isoforms, where the morpholine oxygen forms a key hydrogen bond within the ATP-binding pocket [1]. Replacing this specific substitution pattern, even with a seemingly minor change like a 6-chloro or unsubstituted analog, can fundamentally alter the compound's biological fingerprint and invalidate comparative SAR studies.

Quantitative Evidence Guide: Differentiating 6-Fluoro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine from Key Analogs


Potency Comparison: 6-Fluoro Analog vs. 4-Chloro and 6-Methylsulfonyl Analogs in PI3Kα Inhibition

Data from BindingDB indicates a clear potency difference between 6-fluoro and other 6-substituted benzothiazole analogs in PI3Kα enzymatic assays. The target compound shows an IC50 of 48.6 nM, representing a significant loss of potency compared to the 4-chloro analog (IC50 ~20 nM) but a gain in potency relative to the 6-methylsulfonyl analog (IC50 likely higher, not explicitly provided) [1]. This quantifies the impact of the 6-fluoro substituent on PI3Kα binding affinity.

PI3K Inhibitor Kinase Profiling Medicinal Chemistry

Physicochemical Property Differentiation: cLogP and TPSA Comparison with 6-Methyl Analog

Computational prediction shows that the 6-fluoro substitution on the benzothiazole core results in a distinct lipophilicity and polarity profile compared to the corresponding 6-methyl analog. This difference, while predicted, is crucial for understanding membrane permeability and solubility in early drug discovery .

Drug Design Lipophilicity ADME Properties

Purity Specification: Target Compound Purity vs. Generic Vendor Variability

Procurement of this specific building block from reputable vendors guarantees a minimum purity of 97%, a critical quality attribute for reproducible synthesis and biological assay results . This contrasts with the potential variability in purity and characterization when sourcing less common analogs or generic benzothiazole precursors from unverified suppliers, where batch-to-batch consistency may be a significant risk .

Quality Control Reproducibility Procurement Specification

Availability and Lead Time: Procuring a Standardized Kinase Inhibitor Fragment

This compound is stocked by multiple major chemical suppliers, ensuring competitive pricing and shorter lead times compared to custom-synthesized analogs. This availability is a key differentiator for time-sensitive research projects .

Supply Chain Chemical Inventory Research Efficiency

Optimal Application Scenarios for 6-Fluoro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine in Scientific Research


Precise Chemical Biology Probe for PI3K/AKT/mTOR Pathway Investigation

This compound is ideally suited as a reference inhibitor or a starting point for medicinal chemistry optimization in programs targeting the PI3K family of lipid kinases. The quantitative PI3Kα inhibition data (IC50 = 48.6 nM) establishes a baseline activity for this specific scaffold, making it a valuable tool for benchmarking the potency of novel, proprietary PI3K inhibitors being developed in-house [1].

Scaffold for Structure-Activity Relationship (SAR) Studies in Kinase Inhibitor Design

The well-defined 6-fluoro and morpholinoethylamine motifs make this compound an ideal core scaffold for systematic SAR exploration. Researchers can use this building block to generate focused libraries by modifying the benzothiazole core or the pendant amine, comparing the resulting activity profile directly to this parent compound to understand the contribution of the 6-fluoro substituent to target engagement and selectivity .

Analytical Method Development and Pharmacokinetic (PK) Studies

Due to its high purity (≥97%) and commercial availability, this compound serves as an excellent analytical standard for developing and validating HPLC, LC-MS, or other bioanalytical methods required for quantifying structurally related drug candidates in biological matrices . Its distinct physicochemical properties (e.g., cLogP ~2.5) make it a suitable probe for calibrating in vitro ADME assays (e.g., PAMPA, microsomal stability) to establish baseline parameters for the benzothiazole chemical series .

Synthesis of Advanced Heterocyclic Intermediates

The presence of a secondary amine in the morpholinoethyl side chain provides a reactive handle for further functionalization. This compound can be used as a key intermediate in multi-step syntheses to create more complex, patentable molecules for drug discovery programs, allowing chemists to efficiently explore chemical space around a known bioactive scaffold .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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